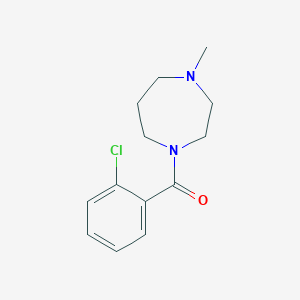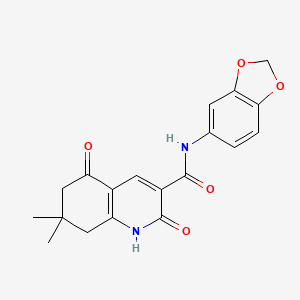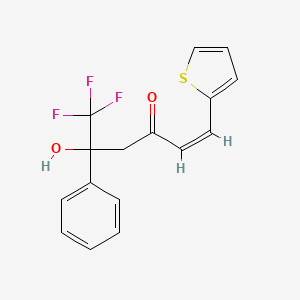
1-(2-chlorobenzoyl)-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzoyl)-4-methyl-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. It is a member of the diazepane family of compounds and has been shown to possess a range of biological activities that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-(2-chlorobenzoyl)-4-methyl-1,4-diazepane is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. It is thought that 1-(2-chlorobenzoyl)-4-methyl-1,4-diazepane enhances the activity of GABA by binding to specific GABA receptors in the brain, thereby reducing the excitability of neurons and producing its sedative and anxiolytic effects.
Biochemical and Physiological Effects
1-(2-chlorobenzoyl)-4-methyl-1,4-diazepane has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, reduce the activity of excitatory neurotransmitters such as glutamate, and increase the activity of inhibitory neurotransmitters such as glycine. These effects are thought to be responsible for the compound's sedative, anxiolytic, and anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-chlorobenzoyl)-4-methyl-1,4-diazepane for lab experiments is its relatively simple synthesis method. The compound can be synthesized using readily available starting materials and standard laboratory equipment. Additionally, it has been shown to exhibit a range of biological activities, making it a useful tool for studying the GABA system and developing new drugs for the treatment of neurological disorders.
However, there are also some limitations associated with the use of 1-(2-chlorobenzoyl)-4-methyl-1,4-diazepane in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to produce toxic effects at high doses, and caution should be taken when handling and using the compound in experiments. Additionally, the exact mechanism of action of the compound is not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of 1-(2-chlorobenzoyl)-4-methyl-1,4-diazepane. One potential direction is the development of new drugs based on the compound's structure. The anticonvulsant and anxiolytic properties of the compound make it a promising candidate for the development of new drugs for the treatment of epilepsy and anxiety disorders.
Another potential direction is the further study of the compound's mechanism of action. While it is believed to act on the GABA system, the exact mechanism of action is not fully understood. Further research could help to elucidate the compound's mechanism of action and provide insights into the development of new drugs for the treatment of neurological disorders.
Conclusion
In conclusion, 1-(2-chlorobenzoyl)-4-methyl-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. It has been shown to possess a range of biological activities that make it a promising candidate for further research. The compound's relatively simple synthesis method and useful biological properties make it a useful tool for studying the GABA system and developing new drugs for the treatment of neurological disorders. However, caution should be taken when handling and using the compound due to its potential toxicity.
Synthesemethoden
The synthesis of 1-(2-chlorobenzoyl)-4-methyl-1,4-diazepane involves the reaction of 2-chlorobenzoyl chloride with 4-methyl-1,4-diaminobutane in the presence of a base such as triethylamine. The reaction yields 1-(2-chlorobenzoyl)-4-methyl-1,4-diazepane as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzoyl)-4-methyl-1,4-diazepane has been shown to possess a range of biological activities that make it a promising candidate for further research. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. These properties make it a potential candidate for the development of new drugs for the treatment of epilepsy, anxiety disorders, and insomnia.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-15-7-4-8-16(10-9-15)13(17)11-5-2-3-6-12(11)14/h2-3,5-6H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIGLRRZBGAFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chlorobenzoyl)-4-methyl-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5305014.png)

![3-(allylthio)-6-(2-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305027.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5305040.png)
![[1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5305048.png)
![4-(hydroxymethyl)-1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5305052.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzoyl]-1-(2-aminoethyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5305060.png)
![9-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5305069.png)
![4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5305085.png)

![2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine](/img/structure/B5305099.png)
![N-(2,3-dichlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5305104.png)